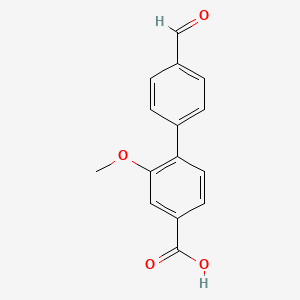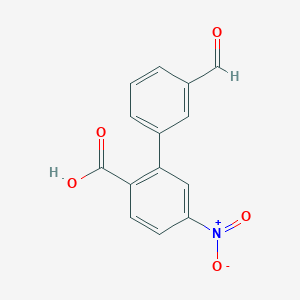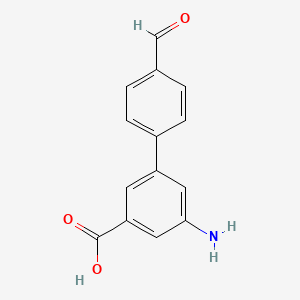
4-(4-Formylphenyl)-3-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Formylphenyl)-3-methoxybenzoic acid (4FP-3MBA) is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. 4FP-3MBA is a white, crystalline solid that is soluble in non-polar solvents and is available commercially in a 95% pure form. This compound has been studied for its potential use in synthetic organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% has been studied extensively in recent years due to its potential applications in a variety of scientific fields. The compound has been used as a starting material in the synthesis of various other organic compounds, including 4-formyl-3-methoxybenzyl alcohol, 4-methoxy-3-formylbenzoic acid, and 4-formyl-3-methoxybenzaldehyde. 4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes the compound a potential drug candidate for the treatment of Alzheimer’s disease. Additionally, 4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase, inhibiting its activity. This property makes the compound a potential drug candidate for the treatment of Alzheimer’s disease, as the inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which is thought to be beneficial in the treatment of the disease. Additionally, 4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% has been shown to inhibit the growth of certain types of cancer cells, though the exact mechanism of action is not yet known.
Biochemical and Physiological Effects
4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. Additionally, the compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. The exact biochemical and physiological effects of 4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% are not yet fully understood, though further research is being conducted to better understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% in lab experiments is its availability in a 95% pure form. This makes it easier to use in experiments, as the compound does not need to be purified further. Additionally, the compound is relatively stable and is soluble in non-polar solvents, making it easy to work with. However, there are some limitations to using 4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% in experiments. The compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very soluble in polar solvents, making it difficult to use in certain types of experiments.
Direcciones Futuras
The potential applications of 4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% are still being studied, and there are many potential future directions for research. One potential direction is to further study the compound’s potential use in the treatment of Alzheimer’s disease. Additionally, further research could be done to better understand the mechanism of action of 4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% in the inhibition of cancer cell growth. Additionally, research could be done to develop more efficient synthesis methods for the compound. Finally, research could be done to explore the potential use of 4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% in other areas, such as in the synthesis of other organic compounds or in the development of new drugs.
Métodos De Síntesis
4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% can be synthesized from 4-formylphenol and 3-methoxybenzaldehyde in a two-step reaction. In the first step, 4-formylphenol is reacted with 3-methoxybenzaldehyde in the presence of sodium hydroxide and acetic acid to form the intermediate 4-formyl-3-methoxybenzyl alcohol. In the second step, the intermediate is reacted with hydrochloric acid to form 4-(4-Formylphenyl)-3-methoxybenzoic acid, 95%. This method can be used to synthesize 4-(4-Formylphenyl)-3-methoxybenzoic acid, 95% in a 95% pure form.
Propiedades
IUPAC Name |
4-(4-formylphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-8-12(15(17)18)6-7-13(14)11-4-2-10(9-16)3-5-11/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABKUUAFLIIYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688911 |
Source


|
| Record name | 4'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-39-7 |
Source


|
| Record name | 4'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














